Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

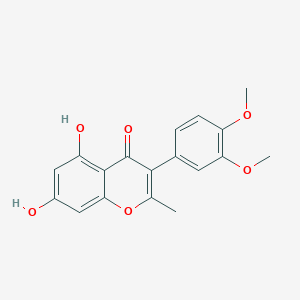

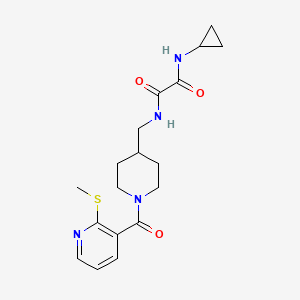

Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20BrFN2O2 . It has a molecular weight of 359.24 g/mol . The compound is solid in physical form .

Molecular Structure Analysis

The compound has a piperazine ring, which is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp³ hybridized while the other is sp² hybridized .Physical and Chemical Properties Analysis

The compound has a molecular weight of 359.23 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 358.06922 g/mol . The topological polar surface area of the compound is 32.8 Ų . The compound has a complexity of 367 .Scientific Research Applications

Synthesis and Characterization

- Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a related compound, was synthesized and characterized using various spectroscopic methods, including LCMS, NMR, and IR. This compound crystallizes in the monoclinic crystal system and exhibits weak intermolecular interactions, contributing to its three-dimensional architecture. It showed moderate antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

Biological Evaluation

- The biological activity of similar compounds, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was studied. This compound is a sterically congested piperazine derivative with pharmacologically useful core characteristics (Gumireddy et al., 2021).

Crystal Structure Analysis

- Another related compound, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, was investigated using X-ray diffraction and DFT calculations. These analyses revealed stability in molecular structure and conformations, highlighting its potential as an organic intermediate (Yang et al., 2021).

Anticorrosive Properties

- The novel compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive properties for carbon steel in corrosive environments, indicating its potential in industrial applications (Praveen et al., 2021).

Therapeutic Potential

- Tert-butyl 4-(3-[1H-indole-2-carboxamido]benzoyl)piperazine-1-carboxylate, a structurally similar compound, showed promise in inhibiting osteoclast formation and bone resorption, indicating potential as a therapeutic drug for osteoclast-related osteolytic diseases (Jiang et al., 2014).

Advanced Synthesis Techniques

- The asymmetric deprotonation of a piperazine derivative, including tert-butyl 4-tert-butylpiperazine-1-carboxylate, was achieved using (-)-sparteine-mediated chiral deprotonation. This method proved effective for synthesizing advanced chiral intermediates for medicinal interest (McDermott et al., 2008).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJKFWUOIJHZFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Tert-butyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2965248.png)

![1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2965251.png)

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}methyl)aniline](/img/structure/B2965254.png)

![2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2965257.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2965259.png)

![Methyl (E)-4-[1-(1-benzylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2965260.png)